molecular formula C13H16N2O3S B5868008 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5868008
M. Wt: 280.34 g/mol
InChI Key: AMCJLZIJFLLSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid, also known as DMTB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules called thioamides, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including topoisomerase II and carbonic anhydrase. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including carbonic anhydrase and topoisomerase II. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments. For example, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has low solubility in water, which may limit its use in certain assays. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been found to have some cytotoxic effects, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid. One area of research could be to investigate the potential of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid and to identify potential molecular targets for this compound. Finally, future research could focus on developing more efficient synthesis methods for 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid, which could increase its availability and reduce its cost.

Synthesis Methods

The synthesis of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 3-nitrobenzoic acid with 2,2-dimethylpropanoyl chloride, followed by the reduction of the resulting nitro compound with thiosemicarbazide. The final product is obtained by the reaction of the resulting thioamide with hydrochloric acid. The overall yield of this synthesis method is around 40-50%.

Scientific Research Applications

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)11(18)15-12(19)14-9-6-4-5-8(7-9)10(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCJLZIJFLLSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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